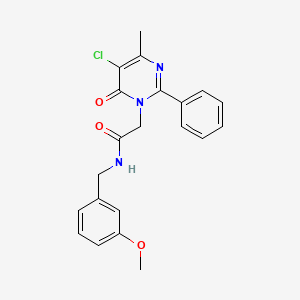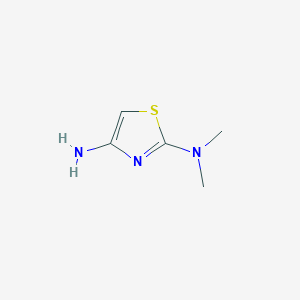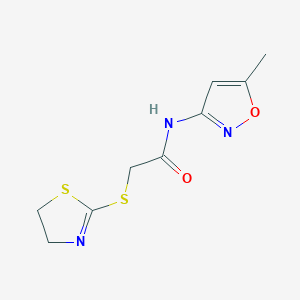
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide is a synthetic organic compound with potential applications in various fields including chemistry, biology, medicine, and industry. Its complex structure suggests it could interact with multiple biological targets, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide involves several steps, typically starting from readily available precursors:
Synthesis of the Pyrimidinone Core: : The core is synthesized through the condensation of suitable aldehydes with urea or guanidine under acidic or basic conditions.
Functional Group Transformations:
Amide Formation: : The final step involves the formation of the acetamide by reacting the pyrimidinone derivative with 3-methoxybenzylamine in the presence of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by employing high-throughput techniques and continuous flow reactors to enhance yield and purity. Solvent selection, temperature control, and reaction times are crucial parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, yielding corresponding aldehydes or acids.
Reduction: : Reduction of the pyrimidinone ring can lead to the formation of dihydropyrimidines.
Substitution: : The chloro group can be substituted by nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Typical reagents for substitution reactions include amines, thiols, and organometallic reagents under various conditions.
Major Products
Oxidation Products: : Aldehydes, acids, and ketones.
Reduction Products: : Dihydropyrimidines.
Substitution Products: : Various amine and thiol derivatives.
Scientific Research Applications
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide has a broad range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: : Explored for its therapeutic potential, including antimicrobial, antiviral, and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound’s mechanism of action involves its interaction with various molecular targets. It may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating biological pathways. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,6-dimethylpyrimidine-5-carboxamide
5-chloro-2-phenyl-4-methylpyrimidine-6(1H)-one
N-(3-methoxybenzyl)-2-oxo-2-phenylacetamide
Uniqueness
What sets 2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide apart is its specific substitution pattern, which may confer unique binding properties and biological activities. The presence of the chloro group and the methoxybenzyl moiety is particularly notable, potentially enhancing its affinity and specificity for certain biological targets.
Properties
IUPAC Name |
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-14-19(22)21(27)25(20(24-14)16-8-4-3-5-9-16)13-18(26)23-12-15-7-6-10-17(11-15)28-2/h3-11H,12-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCSFNOKBJACAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NCC3=CC(=CC=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-6-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2576959.png)



![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2576963.png)

![2-Methyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B2576969.png)
![2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2576970.png)
![4-[3-(2-Oxopyrrolidin-1-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2576972.png)


![N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide](/img/structure/B2576978.png)
